molecular formula C24H22N4O4S B1230017 4-methyl-N-(3-methylphenyl)-N-[2-oxo-2-[(2-oxo-3-indolyl)hydrazo]ethyl]benzenesulfonamide

4-methyl-N-(3-methylphenyl)-N-[2-oxo-2-[(2-oxo-3-indolyl)hydrazo]ethyl]benzenesulfonamide

Cat. No. B1230017
M. Wt: 462.5 g/mol
InChI Key: DIGHKHOTMPXOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(3-methylphenyl)-N-[2-oxo-2-[(2-oxo-3-indolyl)hydrazo]ethyl]benzenesulfonamide is a sulfonamide.

Scientific Research Applications

Antimicrobial Activity

4-methyl-N-(3-methylphenyl)-N-[2-oxo-2-[(2-oxo-3-indolyl)hydrazo]ethyl]benzenesulfonamide and related compounds have been explored for their antimicrobial properties. Studies have demonstrated their effectiveness against various bacteria and fungi, highlighting their potential in treating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Anticancer and Radiosensitizing Properties

Research indicates that certain derivatives of this compound have shown promise as anticancer and radiosensitizing agents. These compounds have been tested for their in-vitro anticancer activity against various human tumor cell lines, displaying significant effectiveness in inhibiting cancer cell growth (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Applications in Photodynamic Therapy

Some derivatives have been developed for their potential use in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitizers used in this therapy (Pişkin, Canpolat, & Öztürk, 2020).

UV Protection and Antimicrobial for Textiles

Derivatives of this compound have been employed for UV protection and antimicrobial finishing of cotton fabrics. These compounds enhance the dyeability of textiles, while also imparting functional benefits like UV protection and antibacterial properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Corrosion Inhibition

Research has explored the use of azopyrazole-benzenesulfonamide derivatives as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into their effectiveness in industrial applications where corrosion resistance is crucial (Mostfa, Gomaa, Othman, & Ali, 2020).

properties

Product Name

4-methyl-N-(3-methylphenyl)-N-[2-oxo-2-[(2-oxo-3-indolyl)hydrazo]ethyl]benzenesulfonamide

Molecular Formula

C24H22N4O4S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H22N4O4S/c1-16-10-12-19(13-11-16)33(31,32)28(18-7-5-6-17(2)14-18)15-22(29)26-27-23-20-8-3-4-9-21(20)25-24(23)30/h3-14,25,30H,15H2,1-2H3

InChI Key

DIGHKHOTMPXOFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=CC(=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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